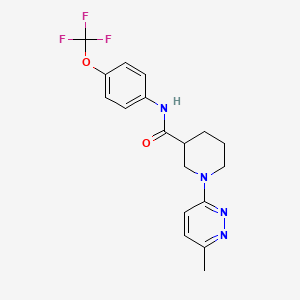

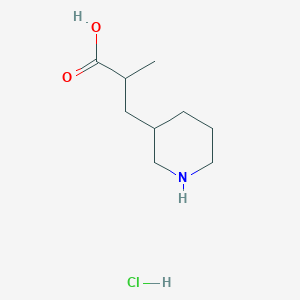

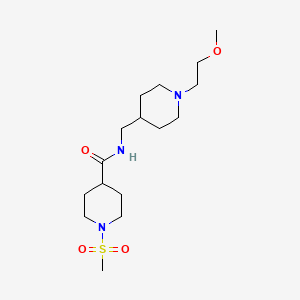

N-(3-methoxyphenyl)-3-(3-phenylpropanamido)benzofuran-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(3-methoxyphenyl)-3-(3-phenylpropanamido)benzofuran-2-carboxamide, commonly known as MPAA, is a chemical compound that belongs to the benzofuran family. It is a synthetic compound that has been extensively studied for its potential applications in scientific research. MPAA is a highly potent and selective inhibitor of the protein phosphatase 2A (PP2A), which plays a critical role in many cellular processes.

Wissenschaftliche Forschungsanwendungen

Neuroprotective and Antioxidant Effects

Benzofuran-2-carboxamide derivatives, including compounds structurally similar to N-(3-methoxyphenyl)-3-(3-phenylpropanamido)benzofuran-2-carboxamide, have been synthesized and evaluated for their neuroprotective and antioxidant activities. One study found that certain derivatives exhibited considerable protection against NMDA-induced excitotoxic neuronal cell damage, comparable to the effects of known NMDA antagonists. These compounds also demonstrated ROS scavenging and antioxidant activities, suggesting their potential as lead compounds for neuroprotective and antioxidant therapies (Jungsook Cho et al., 2015).

Anti-inflammatory and Analgesic Agents

Another area of application is the development of anti-inflammatory and analgesic agents. Novel benzofuran derivatives have been synthesized from natural compounds and evaluated for their COX-1/COX-2 inhibitory, analgesic, and anti-inflammatory activities. Certain derivatives were found to have high inhibitory activity on COX-2 selectivity, analgesic activity, and anti-inflammatory activity, indicating their potential as new therapeutic agents for inflammation and pain (A. Abu‐Hashem et al., 2020).

Supramolecular Chemistry

Benzofuran derivatives have also been explored for their role in supramolecular chemistry. One study described the synthesis of oligo(p-benzamide) foldamers, which are important building blocks for nanoscale objects in supramolecular chemistry. These compounds can be synthesized on a solid support, indicating their versatility and potential for creating complex molecular structures (Hannah M. König et al., 2006).

Sigma Receptors Ligands

Research into benzofuran-2-carboxamide ligands has also shown that they exhibit high affinity for sigma-1 receptors, suggesting their potential as selective ligands for sigma receptors. This could have implications for the development of new drugs targeting sigma receptors, which are involved in various neurological disorders (K. Marriott et al., 2012).

Antioxidant Phenylpropanoids

Additionally, benzofuran derivatives have been identified as potent antioxidants. For instance, phenylpropanoids isolated from certain plants and characterized for their antioxidant capacity, demonstrate the versatility of benzofuran compounds in contributing to natural product chemistry and potential therapeutic applications (M. Choudhary et al., 2008).

Eigenschaften

IUPAC Name |

N-(3-methoxyphenyl)-3-(3-phenylpropanoylamino)-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N2O4/c1-30-19-11-7-10-18(16-19)26-25(29)24-23(20-12-5-6-13-21(20)31-24)27-22(28)15-14-17-8-3-2-4-9-17/h2-13,16H,14-15H2,1H3,(H,26,29)(H,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQBCASXMJYTXKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)CCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-methoxyphenyl)-3-(3-phenylpropanamido)benzofuran-2-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-chlorophenyl)-3-[(E)-spiro[2H-indene-3,2'-adamantane]-1-ylideneamino]urea](/img/structure/B2684138.png)

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2684143.png)

![2-[(3-Methyl-1-propan-2-ylpyrazol-4-yl)amino]acetic acid](/img/structure/B2684149.png)

![N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-phenoxybenzenesulfonamide](/img/structure/B2684150.png)

![N-[[4-(4-Chlorophenyl)morpholin-2-yl]methyl]oxirane-2-carboxamide](/img/structure/B2684154.png)